molecular formula C17H16ClFN4O4 B610015 7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1989620-04-3

7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B610015
M. Wt: 394.7874
InChI Key: GTCYWLXMJRCJNE-QFRSUPTLSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolo[2,3-d]pyrimidin-4-amine core and a 5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl group. Further structural analysis could be performed using X-ray diffraction as done for similar compounds .


Physical And Chemical Properties Analysis

This compound has a melting point of 144°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has explored various synthesis methods for related compounds, such as the synthesis of 7,9-substituted 7H-1,2,3,4-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and 4-amino-5,7-disubstituted-7H-pyrrolo[2,3-d]pyrimidines, demonstrating the chemical versatility and potential applications of such compounds in scientific research (Desai, 2006).

  • Crystal Structures : Studies have also focused on understanding the crystal structure of similar compounds, such as 7-fluorotubercidin. This research provides valuable insights into the molecular geometry and bonding characteristics, which are essential for designing new molecules with specific properties (Seela et al., 2008).

Chemical Properties and Applications

  • Chemical Reactions and Derivatives : The compound has been a subject of research in terms of its reactivity and the creation of derivatives. For instance, the synthesis of 9‐(2‐Bromoethyl)‐Substituted 7‐Deazapurines reveals the compound's reactivity and potential for creating diverse derivatives, which can have various applications in chemical research (Asaftei et al., 2009).

  • Biological Activity : While avoiding details on drug use and dosage, it's worth noting that studies like the synthesis and analysis of 5-Fluorotubercidin have explored the biological activity of similar compounds. This research is crucial in understanding how such compounds interact with biological systems, potentially leading to the development of new therapeutic agents (Wang et al., 2004).

Advanced Synthesis Techniques

  • Innovative Synthesis Approaches : Advanced methods for synthesizing related compounds, such as the development of a facile synthesis and docking studies of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, highlight the ongoing research in improving synthesis techniques for such complex molecules. These advancements are pivotal for the efficient production and potential application of these compounds in various scientific fields (Bommeraa et al., 2019).

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-(4-chloro-3-fluorophenyl)-hydroxymethyl]oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O4/c18-9-2-1-7(5-10(9)19)11(24)14-12(25)13(26)17(27-14)23-4-3-8-15(20)21-6-22-16(8)23/h1-6,11-14,17,24-26H,(H2,20,21,22)/t11-,12+,13-,14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCYWLXMJRCJNE-QFRSUPTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 2
7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 4
7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 5
7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Reactant of Route 6
7-[(5R)-5-C-(4-chloro-3-fluorophenyl)-beta-D-ribofuranosyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

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